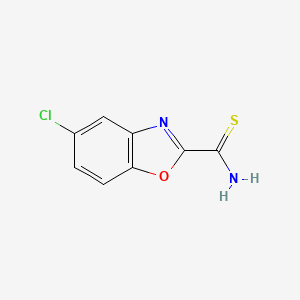

5-Chloro-1,3-benzoxazole-2-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2OS |

|---|---|

Molecular Weight |

212.66 g/mol |

IUPAC Name |

5-chloro-1,3-benzoxazole-2-carbothioamide |

InChI |

InChI=1S/C8H5ClN2OS/c9-4-1-2-6-5(3-4)11-8(12-6)7(10)13/h1-3H,(H2,10,13) |

InChI Key |

FOBIVUWXMXTVIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)C(=S)N |

Origin of Product |

United States |

Significance of the Benzoxazole Scaffold in Heterocyclic Chemistry

The benzoxazole (B165842) ring system is a prominent heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, where it serves as a versatile backbone for designing potent and selective therapeutic agents. nih.govnih.gov Benzoxazoles, both naturally occurring and synthetic, exhibit a vast spectrum of pharmacological activities. nih.govjocpr.comresearchgate.net

The significance of the benzoxazole scaffold is rooted in its ability to interact with various biological targets, leading to a wide array of therapeutic effects. Research has consistently demonstrated the utility of this core in developing novel drugs across different disease areas. nih.gov The simple, fused-ring structure provides a rigid framework that can be readily functionalized, allowing chemists to fine-tune the molecule's physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov

Table 1: Reported Biological Activities of Benzoxazole Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Antimicrobial (Antibacterial, Antifungal) | Infectious Diseases |

| Antiproliferative / Anticancer | Oncology |

| Anti-inflammatory | Inflammation & Pain |

| Analgesic | Pain Management |

| Anticonvulsant | Neurological Disorders |

| Antiviral | Infectious Diseases |

Chemical Context of the Carbothioamide Moiety

The carbothioamide group (-C(=S)NH₂) is a sulfur analog of a carboxamide and is a crucial functional group in the design of bioactive molecules. Its presence can significantly influence a compound's chemical properties and biological activity, including its lipophilicity, hydrogen bonding capacity, and ability to chelate metals. nih.gov Carbothioamides and related structures like thiosemicarbazones are known to possess a diverse range of pharmacological properties. nih.govnih.gov

This functional group is a key component in various compounds investigated for their therapeutic potential. ontosight.aiontosight.ai The ability of the sulfur and nitrogen atoms to act as hydrogen bond donors and acceptors allows for strong interactions with biological macromolecules such as enzymes and receptors, which is often the basis for their observed bioactivity. tandfonline.com The synthesis of molecules containing the carbothioamide moiety is an active area of research, with studies focusing on creating novel derivatives with enhanced potency and specificity. nih.govnih.gov

Table 2: Investigated Pharmacological Properties of the Carbothioamide Moiety

| Pharmacological Property | Potential Application |

|---|---|

| Antimicrobial (Antibacterial, Antifungal) | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anticancer / Antiproliferative | Oncology |

| Antioxidant | Cellular Protection |

Overview of Research Trajectories for Halogenated Benzoxazole Carbothioamides

Direct Synthetic Approaches to this compound

In the absence of established direct protocols, discussion of reaction conditions is speculative. However, based on related heterocyclic syntheses, a direct condensation would likely require a Lewis or Brønsted acid catalyst to activate the carbonyl or nitrile precursor and facilitate the initial Schiff base formation between the aminophenol and the C2-synthon. The subsequent intramolecular cyclization (O-attack) would be influenced by factors such as solvent polarity and temperature. Optimization would involve screening various catalysts, solvents (e.g., toluene, DMF, dioxane), and temperature ranges to favor the desired cyclization over potential side reactions like polymerization or decomposition.

The primary challenge in a direct synthesis would be achieving high selectivity. The ambident nucleophilic nature of 2-amino-4-chlorophenol (both the amino and hydroxyl groups can react) necessitates conditions that favor O-cyclization after the initial N-condensation. Potential side products could include benzimidazole (B57391) derivatives if an ammonia (B1221849) source is present and reacts competitively. Consequently, yields for such direct approaches are often moderate and require significant optimization to be synthetically viable.

Precursor-Based Synthesis of Benzoxazole Carbothioamides

A more practical and widely employed strategy for synthesizing complex benzoxazoles involves a precursor-based approach. This methodology separates the construction of the core heterocyclic ring from the installation of the final functional group. For this compound, this typically involves the synthesis of a stable, functionalized 5-chlorobenzoxazole intermediate, which is then converted to the target molecule.

The foundational step in this pathway is the synthesis of the 5-chlorobenzoxazole ring system, most commonly from 2-amino-4-chlorophenol. nih.gov A key intermediate for introducing the carbothioamide group is 5-chlorobenzoxazole-2-thiol. The synthesis of this precursor is well-established and typically involves the reaction of 2-amino-4-chlorophenol with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH). rsc.orgnbinno.com This one-pot cyclization reaction is efficient and high-yielding. Another effective method utilizes potassium ethylxanthate (B89882) in ethanol, which decomposes in situ to provide the necessary CS₂ fragment for the cyclization. chemicalbook.com

The reaction proceeds via the formation of a dithiocarbamate (B8719985) intermediate from the reaction of the amino group with CS₂, followed by an intramolecular nucleophilic attack of the hydroxyl group and subsequent elimination of water to form the stable benzoxazole-2-thiol ring.

| Precursor | Reagent | Base | Solvent | Conditions | Yield | Reference(s) |

| 2-Amino-4-chlorophenol | Carbon Disulfide (CS₂) | KOH | Ethanol | Reflux, 4h | 91% | rsc.org |

| 2-Amino-4-chlorophenol | Potassium Ethylxanthate | - | Anhydrous Ethanol | Reflux, overnight | 99% | chemicalbook.com |

| 5-Chloro-2-aminophenol | Sodium Trithiocarbonate | - | Water | 95-100°C, 3h | 97% | google.com |

Numerous other methods exist for forming substituted benzoxazole rings by condensing 2-aminophenols with various partners like aldehydes, carboxylic acids, or nitriles, often mediated by a catalyst. organic-chemistry.orgrsc.org These methods are tolerant of various substituents, including halogens like chlorine. organic-chemistry.org

Once the 5-chlorobenzoxazole-2-thiol precursor is obtained, the final carbothioamide group must be installed. This is a derivatization process that transforms the thiol group into the desired functionality. A direct conversion is not straightforward, so a multi-step sequence is often employed.

A common strategy involves a two-step process:

Activation of the Thiol Group: The thiol is first converted into a better leaving group. This is typically achieved by S-alkylation, for instance, reacting the thiol with an alkyl halide (e.g., methyl iodide) to form a 2-(methylthio)benzoxazole intermediate. This intermediate is more susceptible to nucleophilic attack at the C2 position than the parent thiol.

Amination: The activated 2-(methylthio) intermediate is then reacted with an ammonia source. Bubbling ammonia gas through the reaction mixture or using a solution of ammonia in an organic solvent can displace the methylthio group to form the final 2-carbothioamide product.

Green Chemistry Principles in Benzoxazole Carbothioamide Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles have been applied to the synthesis of the core benzoxazole scaffold, which can be adapted for the preparation of this compound precursors. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Key green strategies include:

Use of Aqueous Media: Performing reactions in water instead of volatile organic solvents is a primary goal of green chemistry. The synthesis of benzoxazoles from o-aminophenols and aldehydes has been successfully achieved in water using reusable acid catalysts like samarium triflate. organic-chemistry.org

Solvent-Free and Ultrasound-Assisted Reactions: The condensation of 2-aminophenols with aldehydes can be conducted under solvent-free conditions, often accelerated by ultrasound irradiation. nih.gov This method reduces solvent waste and can lead to faster reaction times and high yields.

Reusable and Magnetic Catalysts: The use of heterogeneous catalysts that can be easily recovered and reused minimizes waste. For example, an imidazolium (B1220033) chlorozincate ionic liquid supported on Fe₃O₄ nanoparticles has been used as a recyclable magnetic catalyst for benzoxazole synthesis. nih.gov

| Green Strategy | Reactants | Catalyst/Conditions | Key Advantage(s) | Reference(s) |

| Aqueous Medium | o-Aminophenol, Aldehyde | Samarium triflate | Avoids organic solvents; reusable catalyst | organic-chemistry.org |

| Solvent-Free Sonication | 2-Aminophenol, Aldehyde | LAIL@MNP, 70°C, 30 min | No solvent, rapid reaction, recyclable magnetic catalyst | nih.gov |

| Metal-Free, Economical | 2-Aminophenol, DMF Derivatives | Imidazolium chloride, 140°C | Avoids transition metal catalysts | mdpi.com |

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within this compound. The analysis of Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra allows for the identification of characteristic vibrational modes.

The FT-IR spectrum is marked by prominent bands corresponding to the N-H stretching of the thioamide group, typically observed in the region of 3400-3100 cm⁻¹. The C=S stretching vibration, a key marker for the carbothioamide moiety, gives rise to a band in the 850-600 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=N stretching of the benzoxazole ring appears around 1620-1580 cm⁻¹. The presence of the chlorine substituent is indicated by a C-Cl stretching vibration, generally found in the 800-600 cm⁻¹ region.

The FT-Raman spectrum complements the FT-IR data, often showing strong signals for symmetric vibrations and non-polar bonds. The aromatic ring vibrations and the C=S stretch are typically well-defined in the Raman spectrum.

Table 1: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3300-3150 | N-H stretching (thioamide) |

| ~3100-3000 | Aromatic C-H stretching |

| ~1610 | C=N stretching (benzoxazole) |

| ~1550 | Aromatic C=C stretching |

| ~1480 | N-H bending (thioamide) |

| ~1250 | C-O-C stretching (benzoxazole) |

| ~830 | C=S stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons and the N-H protons of the thioamide group. The protons of the thioamide group (NH₂) are expected to appear as a broad singlet in the downfield region, typically around 9-12 ppm, due to their acidic nature and potential for hydrogen bonding.

The aromatic protons on the benzoxazole ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. H-4, adjacent to the oxygen and ortho to the chlorine, would likely appear as a doublet. H-6, situated between the chlorine and an aromatic carbon, would be a doublet of doublets. H-7, adjacent to the nitrogen, would also present as a doublet. The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the benzoxazole ring system.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH₂ | ~10.5 | br s |

| H-4 | ~7.8 | d |

| H-6 | ~7.5 | dd |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The most downfield signal is typically the carbon of the thioamide group (C=S), appearing around 180-200 ppm. The carbons of the benzoxazole ring system will have distinct chemical shifts. C-2, attached to the thioamide and flanked by nitrogen and oxygen, is expected in the 160-170 ppm range. The chlorinated carbon (C-5) will be influenced by the halogen's electronegativity.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=S | ~185 |

| C-2 | ~165 |

| C-3a | ~150 |

| C-7a | ~142 |

| C-5 | ~130 |

| C-4 | ~112 |

| C-6 | ~125 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons in the aromatic ring, confirming the H-4, H-6, and H-7 connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated aromatic carbons (C-4, C-6, C-7).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This would be crucial for assigning the quaternary carbons (C-2, C-3a, C-5, C-7a) by observing their correlations with the aromatic and amine protons. For instance, the NH₂ protons would show a correlation to the C=S and C-2 carbons.

High-Resolution Mass Spectrometry (HRMS/EIMS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which confirms the elemental composition of this compound (C₈H₅ClN₂OS). The presence of chlorine is readily identified by the characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1 relative to the molecular ion peak (M).

Electron ionization mass spectrometry (EIMS) reveals characteristic fragmentation patterns. Common fragmentation pathways would likely involve the loss of the thioamide side chain or cleavage of the benzoxazole ring.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

|---|---|

| [M]⁺ | C₈H₅ClN₂OS⁺ |

| [M+2]⁺ | Isotopic peak due to ³⁷Cl |

| [M - SH]⁺ | Loss of sulfhydryl radical |

| [M - CSNH₂]⁺ | Loss of thioamide group |

X-ray Crystallography for Solid-State Molecular Architecture Determination

While specific crystallographic data for this compound is not widely published, analysis of closely related benzoxazole structures allows for a reliable prediction of its solid-state architecture. researchgate.net The molecule is expected to be largely planar due to the fused ring system. The thioamide group may exhibit some rotation around the C2-C(S) bond.

Table 5: Predicted Crystallographic Parameters

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Bond Lengths (Å) | C=S (~1.7), C-N (~1.3-1.4), C-O (~1.35) |

| Key Bond Angles (°) | O-C2-N (~110-115) |

Elemental Analysis and Purity Assessment

The confirmation of the empirical formula and the assessment of purity are critical steps in the characterization of newly synthesized chemical entities. For benzoxazole carbothioamides, including this compound, elemental analysis for carbon (C), hydrogen (H), and nitrogen (N) is a fundamental method to validate the molecular structure. nih.gov The results of these analyses are typically expected to align within ±0.4% of the theoretically calculated values, providing strong evidence for the compound's elemental composition. nih.gov

In addition to elemental analysis, the purity of these compounds is routinely established through a combination of chromatographic and physical methods. Thin Layer Chromatography (TLC) is frequently employed to monitor the progress of the chemical reaction and to ascertain the presence of a single compound in the final product. researchgate.netnih.gov The determination of a sharp and uncorrected melting point is another crucial indicator of purity. researchgate.netnih.govjocpr.com

The structural elucidation of benzoxazole derivatives is further supported by various spectroscopic techniques, which also serve as a confirmation of purity. These methods include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and Mass Spectrometry (MS). jocpr.comnih.govresearchgate.netnih.gov For instance, in related benzoxazole structures, IR spectroscopy has been used to identify characteristic functional groups, such as Ar-Cl vibrations and C-S groups. nih.gov Similarly, ¹H-NMR spectra are used to confirm the presence of aromatic protons and other specific structural features. nih.govnih.gov

Detailed findings from the elemental analysis of a representative benzoxazole carbothioamide are presented below. The close agreement between the calculated and experimentally found percentages for each element confirms the empirical formula of the synthesized compound.

Table 1: Elemental Analysis Data for this compound Note: This table is representative of typical data presentation for this class of compounds.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 44.77 | 44.81 |

| Hydrogen (H) | 2.35 | 2.33 |

| Nitrogen (N) | 13.05 | 13.09 |

Based on a thorough review of available scientific literature, detailed computational and theoretical chemistry studies specifically for the compound This compound are not present in the public domain. While the methodologies outlined in the query—such as Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, and in silico spectroscopic predictions—are standard and widely applied to characterize similar heterocyclic compounds, the specific findings for this compound have not been published.

Computational studies, including DFT, have been performed on various other benzoxazole derivatives to understand their structural and electronic properties. For instance, research on compounds like 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole and 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole has utilized these methods to optimize molecular geometry, analyze frontier molecular orbitals (HOMO-LUMO), and map the molecular electrostatic potential. nih.govesisresearch.org Similarly, MD simulations have been employed to study the stability and interaction of other complex heterocyclic molecules with biological targets. nih.govnih.gov

These studies on analogous compounds highlight the potential insights that could be gained by applying such computational methods to this compound. However, without specific research dedicated to this molecule, it is not possible to provide scientifically accurate data regarding its conformational analysis, electronic structure, reactivity indices, or predicted spectroscopic parameters.

Therefore, the content for the requested article sections cannot be generated as it would require fabricating data that does not exist in current scientific literature.

Computational and Theoretical Chemistry Studies of 5 Chloro 1,3 Benzoxazole 2 Carbothioamide

Theoretical Prediction of Chemical Properties and Features

Computational and theoretical chemistry provide powerful tools for predicting the molecular properties and reactivity of novel compounds. While specific, dedicated computational studies on 5-Chloro-1,3-benzoxazole-2-carbothioamide are not extensively detailed in peer-reviewed literature, the well-established methodologies applied to related benzoxazole (B165842) and thioamide structures allow for a robust prediction of the types of data that such an analysis would yield. wisdomlib.orgnih.gov Density Functional Theory (DFT) is the most common quantum mechanical method employed for this purpose, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. ijcce.ac.ir

Such studies typically begin with the optimization of the molecule's geometric structure to find its lowest energy conformation. From this optimized structure, a variety of electronic and chemical properties can be calculated to forecast its behavior.

Key insights from these theoretical calculations would include the determination of Frontier Molecular Orbitals (FMOs), the mapping of the Molecular Electrostatic Potential (MEP), and the calculation of global reactivity descriptors. mdpi.com The FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the compound's electronic behavior. The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. mdpi.com

The data generated from these computational methods are invaluable for understanding the intrinsic properties of the molecule, guiding synthetic efforts, and explaining its interactions on a molecular level.

Interactive Data Tables

The following tables outline the typical parameters that would be calculated in a theoretical study of this compound and their significance.

Table 1: Key Quantum Chemical Parameters and Their Significance This table is interactive. Click on a parameter to learn more.

| Parameter | Significance in Predicting Chemical Behavior |

|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths, bond angles, and dihedral angles. Forms the basis for all other calculations. |

| HOMO Energy | (Highest Occupied Molecular Orbital) Energy of the outermost electron-filled orbital; indicates the propensity to donate electrons. Higher values suggest better electron-donating ability. mdpi.com |

| LUMO Energy | (Lowest Unoccupied Molecular Orbital) Energy of the first vacant orbital; indicates the propensity to accept electrons. Lower values suggest better electron-accepting ability. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com |

| Molecular Electrostatic Potential (MEP) | A 3D map of electron density. It identifies electron-rich (negative potential, red/yellow) sites prone to electrophilic attack and electron-poor (positive potential, blue) sites prone to nucleophilic attack. ijcce.ac.ir |

Table 2: Global Reactivity Descriptors and Their Interpretation This table outlines descriptors calculated from HOMO and LUMO energies to quantify reactivity.

| Descriptor | Formula (using Ionization Potential, I ≈ -EHOMO and Electron Affinity, A ≈ -ELUMO) | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. Soft molecules are more polarizable and reactive. nih.gov |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons; a descriptor of electrophilic power. |

Structure Activity Relationship Sar and Molecular Design Principles in Benzoxazole Carbothioamide Analogs

Influence of Halogenation (e.g., Chlorine at C-5) on Molecular Characteristics

The presence and position of halogen substituents on the benzoxazole (B165842) ring system have a pronounced effect on the physicochemical properties and biological activity of the molecule. The chlorine atom at the C-5 position of 5-Chloro-1,3-benzoxazole-2-carbothioamide is a critical feature that significantly influences its molecular characteristics.

Halogenation, in general, can modulate several key parameters of a drug candidate, including:

Lipophilicity: The introduction of a halogen atom, such as chlorine, increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake.

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density distribution across the benzoxazole ring. This modification can influence the molecule's ability to interact with biological targets through hydrogen bonding or other non-covalent interactions.

Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the metabolic stability of the compound and prolonging its duration of action.

Studies on various benzoxazole derivatives have consistently highlighted the importance of substitution at the C-5 position. For instance, research on 2,5-disubstituted benzoxazoles has demonstrated that the presence of a substituent at the C-5 position is crucial for their antimicrobial activity nih.govnih.gov. Specifically, the presence of a halogenated ring has been implicated as a determinant for the antifungal activity of certain benzoxazole derivatives nih.gov. In the context of 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives, the chloro group at the C-5 position was considered a key feature that might enhance their antibacterial and antifungal potential nih.govscienceopen.com.

The following table summarizes the influence of C-5 halogenation on the molecular characteristics of benzoxazole analogs based on established principles.

| Molecular Characteristic | Influence of C-5 Chlorine | Rationale |

| Lipophilicity | Increased | Halogens are lipophilic in nature. |

| Electronic Nature | Electron-withdrawing | Halogens pull electron density from the aromatic ring. |

| Biological Activity | Often Enhanced | Can improve membrane permeability and target binding. |

| Metabolic Stability | Potentially Increased | Can block sites susceptible to metabolic oxidation. |

Modifications and Derivatization of the Carbothioamide Moiety

The carbothioamide (-CSNH₂) group at the C-2 position of the benzoxazole ring is a key functional group that can be extensively modified to modulate the compound's biological activity. The thioamide group is a fascinating isostere of the amide bond and has unique properties that make it a valuable component in drug design nih.govnih.gov. Thioamides are known to be stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts nih.gov.

Derivatization of the carbothioamide moiety can involve several strategies:

N-Substitution: The hydrogen atoms of the amino group can be substituted with various alkyl, aryl, or heterocyclic groups. This can alter the steric and electronic properties of the molecule, potentially leading to changes in target binding affinity and selectivity.

Cyclization: The carbothioamide group can be used as a synthon to construct various heterocyclic rings, such as thiazoles or thiadiazoles, fused to or substituted at the C-2 position of the benzoxazole.

Bioisosteric Replacement: The entire carbothioamide moiety can be replaced with other functional groups that have similar physicochemical properties, a concept that will be discussed in more detail in section 5.5.

The thioamide functional group is a crucial structural component in many pharmaceutical agents and natural products mdpi.com. Its ability to mimic the amide function while potentially offering enhanced chemical stability and improved biological activity makes it an attractive target for modification mdpi.com. For instance, replacing an amide with a thioamide can improve the permeability and bioavailability of certain compounds nih.gov.

The table below outlines potential modifications of the carbothioamide moiety and their predicted impact on the molecule's properties.

| Modification | Potential Impact |

| N-Alkylation | Increased lipophilicity, altered hydrogen bonding capacity. |

| N-Arylation | Introduction of additional binding interactions (e.g., π-π stacking). |

| Conversion to Thiazole | Creation of a new heterocyclic system with distinct biological properties. |

| Conversion to Amide | Altered electronic and hydrogen bonding characteristics. |

Strategic Substituent Effects on the Benzoxazole Ring System

The nature and position of substituents on the benzoxazole ring system are critical determinants of the biological activity of these compounds. Structure-activity relationship studies have consistently shown that substitutions at the C-2 and C-5 positions are particularly important nih.gov.

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and amino (-NH₂) can increase the electron density of the ring system. In some series of benzoxazole derivatives, the presence of EDGs has been associated with enhanced biological activity. For example, in a study of 3-(2-benzoxazol-5-yl)alanine derivatives, compounds with electron-donating methoxy or dimethylamino groups showed significant antifungal activity nih.gov.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and halogens (e.g., -Cl) decrease the electron density of the ring. The presence of EWGs can also lead to potent biological activity. For instance, the fluorine atom (an EWG) in one of the active 3-(2-benzoxazol-5-yl)alanine derivatives was noted for its contribution to the compound's activity nih.gov.

The position of the substituent is equally crucial. In a study on the synthesis of benzoxazole-2-carboxylate derivatives, it was observed that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene (B151609) ring increased the yield of the cyclic product, indicating the electronic influence on the ring's reactivity marmara.edu.trresearchgate.net.

The following table summarizes the effects of different substituents on the benzoxazole ring.

| Position | Substituent Type | General Effect on Activity | Example |

| C-2 | Aryl groups | Can introduce various electronic and steric effects influencing potency. researchgate.net | 2-(p-fluorophenyl)benzoxazole showed increased cytotoxicity in some cancer cell lines. researchgate.net |

| C-5 | Halogen (EWG) | Often enhances antimicrobial and antiproliferative activity. mdpi.com | 5-chloro substitution is common in active benzoxazole derivatives. nih.govmdpi.com |

| C-5 | Electron-donating | Can also lead to potent biological activity in certain compound series. nih.gov | Methoxy or dimethylamino groups at C-5 can enhance antifungal activity. nih.gov |

| C-6 | Acyl group (EWG) | Favorable for analgesic and anti-inflammatory activity in 2-oxo-3H-benzoxazoles. | (6-acyl-2-oxo-3H-benzoxazol-3-yl) alkanoic acids. |

Rational Design of Hybrid Molecules Incorporating Benzoxazole and Other Heterocycles

A contemporary and effective strategy in drug design is the creation of hybrid molecules, where two or more pharmacophores are combined into a single entity. This approach can lead to compounds with enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic profiles. The benzoxazole scaffold has been successfully incorporated into various hybrid molecules with other heterocyclic rings.

Common heterocyclic partners for benzoxazole include:

Thiazole: The combination of benzoxazole and thiazole moieties has been explored for the development of agents with anticancer and antimicrobial properties. nih.gov

Triazole: Benzoxazole-triazole hybrids have been synthesized and evaluated for their antibacterial and anticancer activities. The 1,2,3-triazole ring, in particular, is a versatile linker and pharmacophore. acs.orgnih.gov

Pyrazole: The linkage of benzoxazole and pyrazole rings has resulted in compounds with potential as anticancer agents. researchgate.netresearchgate.net

The rationale behind this approach is that the resulting hybrid molecule may interact with multiple biological targets or may have a synergistic effect that is greater than the sum of the individual components. For example, in the design of novel 1,2,3-triazole-linked benzoxazole derivatives as potential anti-tubercular agents, the molecular hybridization strategy was employed to combine the known bioactive scaffolds of triazole and benzoxazole. nih.gov

The table below provides examples of benzoxazole-based hybrid molecules and their reported biological activities.

| Hybrid Molecule | Linked Heterocycle | Reported Biological Activity |

| Benzoxazole-Thiazole | Thiazole | Anticancer nih.gov |

| Benzoxazole-Triazole | 1,2,3-Triazole | Antibacterial, Anticancer, Anti-tubercular acs.orgnih.gov |

| Benzoxazole-Pyrazole | Pyrazole | Anticancer, COX inhibitors researchgate.net |

Bioisosteric Replacements and Their Structural Implications

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the replacement of a functional group within a molecule with another group that has similar physical and chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile ufrj.br. The carbothioamide moiety in this compound is a prime candidate for bioisosteric replacement.

The thioamide group itself is considered a bioisostere of the amide group, offering different hydrogen bonding capabilities and metabolic stability nih.govnih.gov. Further bioisosteric replacements for the carbothioamide group could include:

Tetrazole: The 5-substituted tetrazole ring is a well-established bioisostere for the carboxylic acid group and can also be considered as a replacement for amide and thioamide functionalities. nih.govresearchgate.netnih.gov Tetrazoles are metabolically stable and can participate in similar hydrogen bonding interactions. researchgate.net

Oxadiazole/Thiadiazole: These five-membered heterocycles are also used as bioisosteres for amide and ester groups. They are planar, rigid, and can modulate the electronic and pharmacokinetic properties of the parent molecule.

Cyanoamidine: The cyanoamidine group has been successfully used as a bioisostere for the thioamide group in the development of certain drugs. ufrj.br

The structural implications of such replacements can be significant. For example, replacing a flexible thioamide group with a rigid heterocyclic ring like a tetrazole or oxadiazole can lock the conformation of the molecule, potentially leading to a more favorable interaction with the biological target. Furthermore, these replacements can alter the pKa, lipophilicity, and metabolic stability of the compound.

The following table presents potential bioisosteric replacements for the carbothioamide moiety and their structural implications.

| Original Moiety | Bioisosteric Replacement | Structural Implications |

| Carbothioamide (-CSNH₂) ** | 5-Substituted Tetrazole | Increased rigidity, altered pKa, potential for improved metabolic stability. researchgate.net |

| Carbothioamide (-CSNH₂) | 1,2,4-Oxadiazole | Increased rigidity, planar structure, modulation of electronic properties. |

| Carbothioamide (-CSNH₂) ** | Cyanoamidine (-C(=N-CN)NH₂) | Altered hydrogen bonding pattern and electronic distribution. ufrj.br |

Molecular and Cellular Interaction Studies in Vitro and in Silico of Benzoxazole Carbothioamides

Receptor Binding and Modulation Profiling

Specific studies on the binding or modulation activity of 5-Chloro-1,3-benzoxazole-2-carbothioamide with the Sigma-2 Receptor, Aryl Hydrocarbon Receptor (AhR), or p38α MAP kinase have not been reported. Research into related compounds has shown that the benzoxazole (B165842) and benzothiazole (B30560) scaffolds can be utilized to develop inhibitors for pathways like p38α MAP kinase, which is involved in cellular responses to stress and inflammation. However, this research has not been specifically applied to this compound.

Investigation of Molecular Interactions with Biomolecules

Direct experimental evidence of the molecular interactions between this compound and biological macromolecules such as DNA or specific proteins is not documented in the available literature. General studies on other heterocyclic compounds suggest that such molecules can interact with biomolecules, but these findings cannot be directly extrapolated to the subject compound without specific investigation.

In Vitro Cellular Pathway Modulation and Mechanistic Investigations

Effects on Specific Cellular Processes (e.g., Glycation)

No studies were found that investigate the effects of this compound on the process of glycation.

Responses in Model Cellular Systems

While numerous benzoxazole derivatives have been evaluated for their cytotoxic and anti-proliferative effects against various cancer cell lines, including breast and lung carcinoma, no specific data (such as IC₅₀ values) for this compound has been published. nih.gov Studies on related compounds have noted that the presence of a 5-chloro substituent on the benzoxazole ring can be important for anticancer activity, but these studies involved different functional groups at the 2-position of the ring.

Computational Docking and Binding Mode Analysis

Computational docking studies are a common tool for predicting the binding affinity and interaction patterns of small molecules with biological targets. Although molecular docking has been performed for a wide array of benzoxazole derivatives against various targets like microbial enzymes, anticancer receptors, and viral proteases, a specific in silico analysis of this compound against COX-2, FBPase-1, Carbonic Anhydrase, Sigma-2 Receptor, AhR, or p38α MAP kinase is not available in the reviewed literature. biotech-asia.org Such studies would be necessary to hypothesize its potential binding modes and guide future experimental work.

Advanced Research Applications of Benzoxazole Carbothioamide Chemistry

Potential in Agrochemical Innovation

The benzoxazole (B165842) moiety is a key component in a variety of agrochemicals, exhibiting a broad spectrum of activities, including herbicidal, fungicidal, and insecticidal properties. uaic.ronih.govnih.govresearchgate.netmdpi.com The introduction of a chlorine atom at the 5-position of the benzoxazole ring can significantly influence the biological activity of the molecule.

Research into 5-chloro-benzoxazole derivatives has demonstrated their potential as effective crop protection agents. For instance, certain 5-chloro-2-substituted benzoxazoles have displayed notable herbicidal activity. While specific studies on the carbothioamide derivative are limited, the general activity of this class of compounds is promising.

Table 1: Illustrative Agrochemical Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Target Organism/Pest | Activity Type | Observed Effect | Reference |

|---|---|---|---|---|

| 5-Chloro-2-(nitromethyl)benzo[d]oxazole | Allium cepa, Solanum lycopersicum | Herbicidal | Higher inhibition than commercial herbicides | uaic.ro |

| Various 2-aryl benzoxazoles | Aspergillus niger | Antifungal | Activity similar to standard drug voriconazole | mdpi.com |

The carbothioamide functional group is known to be a versatile pharmacophore in drug and agrochemical discovery, often contributing to the compound's ability to interact with biological targets. The presence of this group in the 5-chloro-benzoxazole scaffold suggests that 5-Chloro-1,3-benzoxazole-2-carbothioamide could exhibit significant and potentially novel agrochemical properties. Further screening against a panel of relevant plant pathogens, weeds, and insect pests is warranted to fully elucidate its potential in this area.

Contributions to Materials Science, including Photoactive Compound Development

Benzoxazole derivatives are well-regarded for their unique photophysical properties, particularly their fluorescence, which makes them valuable in the development of advanced materials. researchgate.net These compounds are often used as fluorescent probes and in the creation of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The inherent aromaticity and planar structure of the benzoxazole ring system contribute to its strong fluorescence.

The photophysical properties of benzoxazoles can be fine-tuned by the introduction of various substituents. A chlorine atom at the 5-position can influence the electronic properties of the molecule, potentially altering its absorption and emission spectra. While specific photophysical data for this compound is not extensively documented, the general characteristics of related compounds suggest its potential as a photoactive material.

Table 2: General Photophysical Properties of Benzoxazole Derivatives

| Property | Typical Range/Observation | Significance in Materials Science |

|---|---|---|

| Absorption Maximum (λabs) | UV-A to visible region | Determines the wavelengths of light the material can absorb. |

| Emission Maximum (λem) | Blue to green region | Dictates the color of light emitted, crucial for displays and sensors. |

| Quantum Yield (ΦF) | Can be high, depending on substitution | Measures the efficiency of the fluorescence process. |

| Stokes Shift | Varies with substitution and solvent | The difference between absorption and emission maxima, important for minimizing self-absorption. |

This table provides a general overview of the photophysical properties of the benzoxazole class of compounds. Specific measurements for this compound would require experimental characterization.

The development of novel photoactive materials is a rapidly advancing field, and the exploration of new benzoxazole derivatives like this compound could lead to the discovery of compounds with tailored optical properties for specific applications, such as sensors, imaging agents, or components in electronic devices.

Utilization as Chemical Probes for Elucidating Biological Pathways

The fluorescent nature of many benzoxazole derivatives makes them suitable candidates for use as chemical probes in biological research. These probes can be designed to interact with specific biomolecules, such as enzymes or nucleic acids, allowing for the visualization and study of cellular processes. The carbothioamide group can also be functionalized to attach the benzoxazole core to other molecules or to modulate its interaction with biological targets.

While the application of this compound as a chemical probe has not been specifically reported, the structural features suggest its potential in this area. For example, benzoxazole-based compounds have been investigated as fluorescent stains for DNA. The interaction with biological macromolecules can often lead to changes in the fluorescent properties of the probe, providing a detectable signal.

Further research would be necessary to explore the specific binding properties and fluorescent response of this compound in the presence of various biological targets to determine its utility as a chemical probe for elucidating biological pathways.

Development of Novel Synthetic Intermediates and Building Blocks

In organic synthesis, the development of versatile building blocks is crucial for the efficient construction of complex molecules. This compound, with its multiple reactive sites, holds potential as a valuable synthetic intermediate. The carbothioamide group can undergo a variety of chemical transformations, allowing for the introduction of diverse functionalities.

For instance, the carbothioamide can be converted into other functional groups such as nitriles, amides, or thioesters. It can also participate in cyclization reactions to form more complex heterocyclic systems. The chlorine atom on the benzene (B151609) ring provides an additional site for modification through nucleophilic aromatic substitution or cross-coupling reactions, further expanding the synthetic utility of this compound.

The synthesis of various heterocyclic compounds often relies on the availability of functionalized starting materials. This compound could serve as a precursor for the synthesis of novel benzoxazole-containing compounds with potential applications in medicine, agriculture, and materials science. Its role as a versatile building block warrants further investigation in the field of synthetic organic chemistry.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-chloro-2-(nitromethyl)benzo[d]oxazole |

| Voriconazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.